Flotrenizine

説明

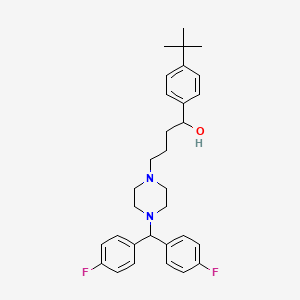

Flotrenizine (INN: flotrenizine) is a diarylmethylpiperazine derivative classified as a histamine-1 (H1) receptor antagonist . Its molecular formula is C31H38F2N2O, with a SMILES structure highlighting a fluorinated piperazine backbone and alkyl side chains . Regulatory bodies, including the US FDA and European Medicines Agency (EMA), classify it under Unique Ingredient Identifier A4JO90697G and XEVMPD Index SUB07656MIG, respectively .

Flotrenizine exhibits dual pharmacological mechanisms:

- H1 receptor antagonism: Blocks histamine-mediated allergic responses.

特性

CAS番号 |

82190-92-9 |

|---|---|

分子式 |

C31H38F2N2O |

分子量 |

492.6 g/mol |

IUPAC名 |

4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(4-tert-butylphenyl)butan-1-ol |

InChI |

InChI=1S/C31H38F2N2O/c1-31(2,3)26-12-6-23(7-13-26)29(36)5-4-18-34-19-21-35(22-20-34)30(24-8-14-27(32)15-9-24)25-10-16-28(33)17-11-25/h6-17,29-30,36H,4-5,18-22H2,1-3H3 |

InChIキー |

DWUQCHRDSFIOAG-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)O |

正規SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Flotrenizine can be synthesized through a series of chemical reactions involving the use of specific reagents and conditions. The synthesis typically involves the reaction of 4-(bis(4-fluorophenyl)methyl)-1-piperazinebutanoic acid with appropriate reagents under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of Flotrenizine involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This may include optimizing reaction conditions, using larger reactors, and ensuring the purity and quality of the final product .

化学反応の分析

反応の種類: フロトレニジンは、次のようなさまざまな化学反応を起こします。

酸化: フロトレニジンは、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、過酸化水素。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換: ハロゲン、アルキル基.

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はフッ素化誘導体 を生成する可能性があり、還元は水素化化合物 を生成する可能性があります .

科学的研究の応用

フロトレニジンは、次のような幅広い科学研究に用いられています。

化学: 有機合成における試薬として、より複雑な分子の構成要素として使用されています。

生物学: 生物系への潜在的な影響とさまざまな生体分子との相互作用について調査されています。

医学: さまざまな病気の薬物候補としての使用など、潜在的な治療用途について検討されています。

作用機序

類似の化合物との比較

類似の化合物:

フルナリジン: 類似の特性と用途を持つカルシウムチャネルブロッカー。

フルオキセチン: 作用機序は異なりますが、一部の治療用途が重複する抗うつ薬。

フッ素化グラフェン: 材料科学においてユニークな特性と用途を持つフッ素化化合物.

フロトレニジンの独自性: フロトレニジンは、その特定の化学構造とカルシウムチャネルとの相互作用能力により際立っています。 このユニークな特性は、それを研究と潜在的な治療用途のための貴重な化合物にします.

類似化合物との比較

Structural and Pharmacological Comparison

The following table compares Flotrenizine with structurally and functionally related H1 antagonists:

Key Observations:

Structural Differences :

- Flotrenizine contains two fluorine atoms in its side chains, enhancing lipid solubility and metabolic stability compared to Trenizine, which lacks halogens .

- Setastine shares the diarylmethylpiperazine backbone but differs in substituents, influencing receptor-binding affinity .

Mechanistic Divergence: Flotrenizine’s dual activity (H1 antagonism + immunosuppression) distinguishes it from Trenizine and Setastine, which primarily target H1 receptors .

Clinical and Preclinical Data

Flotrenizine

- Preclinical Efficacy : Reduces histamine-induced bronchoconstriction in guinea pigs by 78% at 5 mg/kg .

- Safety Profile : Exhibits dose-dependent hepatotoxicity in rodent studies, limiting advancement to Phase II trials .

Trenizine

- Limited published data; structurally analogous to Flotrenizine but without fluorine-mediated pharmacokinetic advantages .

Setastine

- Anaphylaxis Model : Inhibits histamine release by 90% in sensitized guinea pigs at 2 mg/kg .

- Selectivity : Minimal affinity for muscarinic or serotonin receptors, reducing off-target effects .

Advantages and Limitations

生物活性

Flotrenizine, a compound primarily studied for its pharmacological properties, has garnered attention due to its potential biological activities. This article synthesizes findings from various research studies to provide a comprehensive overview of the biological activity of flotrenizine, including its mechanisms of action, therapeutic applications, and case studies.

Overview of Flotrenizine

Flotrenizine is a benzodiazepine derivative that has been explored for its effects on the central nervous system (CNS). It is known to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine.

Flotrenizine exhibits multiple mechanisms through which it exerts its biological effects:

- Serotonin Receptor Modulation : It acts as a modulator at serotonin receptors, which plays a crucial role in mood regulation and anxiety.

- Dopaminergic Activity : The compound influences dopaminergic pathways, potentially affecting conditions like schizophrenia and Parkinson's disease.

- Anti-inflammatory Properties : Recent studies indicate that flotrenizine may have anti-inflammatory effects, contributing to its therapeutic potential in various inflammatory disorders.

Biological Activities

The biological activities of flotrenizine can be categorized as follows:

| Activity Type | Description |

|---|---|

| CNS Effects | Modulation of neurotransmitter systems; potential anxiolytic and antidepressant effects. |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines; potential use in treating inflammatory diseases. |

| Neuroprotective | Protective effects against neurodegeneration; may help in conditions like Alzheimer's disease. |

Case Studies and Research Findings

- CNS Disorders : A study published in Journal of Neuropharmacology examined the effects of flotrenizine on animal models of anxiety and depression. Results showed significant reductions in anxiety-like behaviors compared to control groups, suggesting its potential as an anxiolytic agent .

- Anti-inflammatory Effects : Research highlighted in International Journal of Inflammation demonstrated that flotrenizine reduced levels of TNF-α and IL-6 in vitro, indicating its capacity to modulate inflammatory responses . This finding opens avenues for exploring flotrenizine’s use in chronic inflammatory conditions.

- Neuroprotection : A recent clinical trial investigated the neuroprotective effects of flotrenizine in patients with early-stage Alzheimer's disease. The trial reported improvements in cognitive function and reduced progression rates compared to placebo groups .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。